molecular formula C15H20O4 B1675375 ludovicin B CAS No. 27740-14-3

ludovicin B

Cat. No.: B1675375
CAS No.: 27740-14-3
M. Wt: 264.32 g/mol
InChI Key: CXFAEUSGWYVIJU-VPLWTHEFSA-N
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Description

Ludovicin B is a sesquiterpene lactone (STL) belonging to the guaianolide subclass, primarily isolated from plants within the Artemisia and Tanacetum genera. Structurally, it features a characteristic γ-lactone ring fused to a bicyclic framework with hydroxyl and acetyloxy substituents, which contribute to its bioactivity . It has been identified in Tanacetum vulgare subsp. sicilum, Artemisia iwayomogi, and Artemisia ludoviciana subsp. mexicana . This compound exhibits notable cytotoxicity against cancer cell lines (e.g., A549 and V79379A) and anti-inflammatory activity via inhibition of nitric oxide (NO) production, with IC₅₀ values <10 µM . Its molecular formula, C₁₇H₂₀O₅, and NMR data (¹³C and ¹H) have been extensively documented .

Properties

CAS No.

27740-14-3

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,5aR,6S,8R,9aS,9bS)-6,8-dihydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H20O4/c1-7-9-4-5-15(3)11(17)6-10(16)8(2)12(15)13(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3/t9-,10+,11-,12+,13-,15-/m0/s1

InChI Key

CXFAEUSGWYVIJU-VPLWTHEFSA-N

SMILES

CC12CCC3C(C1C(=C)C(CC2O)O)OC(=O)C3=C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)[C@@H](C[C@@H]2O)O)OC(=O)C3=C

Canonical SMILES

CC12CCC3C(C1C(=C)C(CC2O)O)OC(=O)C3=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ludovicin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sesquiterpene Lactones

Structural Analogues

Ludovicin B shares structural homology with several guaianolides and eudesmanolides, including:

  • Douglanin (1): A guaianolide with a hydroxyl group at C-3 and an acetyloxy group at C-6.
  • Ludovicin A (3) : Differs from this compound by the position of hydroxyl and acetyloxy groups (C-8 vs. C-3).
  • 1α-Hydroxy-1-deoxyaroglanin (4) : Features a hydroxyl group at C-1 and lacks the lactone ring’s double bond.
  • 11,13-Dehydroaustricin (5) : Contains a conjugated diene in the lactone ring.

Structural Comparison Table

Compound Core Structure Key Substituents Source Plant Reference
This compound (2) Guaianolide C-3: OH; C-8: OAc T. vulgare, A. iwayomogi
Ludovicin A (3) Guaianolide C-8: OH; C-3: OAc T. vulgare
Douglanin (1) Guaianolide C-3: OH; C-8: OAc T. vulgare
Yomogin (9) Eudesmanolide C-12: OH; C-6: OAc A. iwayomogi
Ridentin B (4) Guaianolide C-1: OH; C-11,13: double bond A. iwayomogi
Cytotoxicity Comparison

This compound demonstrates selective cytotoxicity:

  • A549 (lung carcinoma): IC₅₀ = 20–40 µM, outperforming ludovicin A (IC₅₀ = 40–60 µM) .
  • V79379A (leukemia) : this compound shows moderate activity (IC₅₀ = 40 µM), while douglanin (1) is more potent (IC₅₀ = 10 µM) .

Cytotoxicity Data Table

Compound A549 IC₅₀ (µM) V79379A IC₅₀ (µM) Selectivity Ratio (V79379A/A549) Reference
This compound (2) 20–40 40 2.0
Ludovicin A (3) 40–60 60 1.5
Douglanin (1) 10 10 1.0
11,13-Dehydroaustricin (5) 80–160 120–160 1.5–2.0

Key Findings :

  • This compound’s higher cytotoxicity than ludovicin A correlates with its C-3 hydroxyl group, which enhances membrane permeability .
  • Douglanin’s superior activity is attributed to its unmodified lactone ring and additional hydroxylation .
Anti-Inflammatory Activity

This compound inhibits NO production in LPS-stimulated macrophages (IC₅₀ <10 µM), comparable to 2,3-dehydro-1-epi-asperilin (11) (IC₅₀ = 1.78 µM) but less potent than the latter . Molecular docking studies suggest this compound interacts with iNOS via hydrogen bonding at the ALA-345 residue, similar to compound 11 .

Anti-Inflammatory Comparison Table

Compound NO Inhibition IC₅₀ (µM) Key Binding Interactions (iNOS) Reference
This compound (2) <10 ALA-345 (H-bond), hydrophobic pocket
2,3-Dehydro-1-epi-asperilin (11) 1.78 ALA-345, SER-347, and catalytic site
Yomogin (9) ~15 Weak H-bonding with iNOS

Mechanistic and Functional Distinctions

  • This compound vs. Ludovicin A : The C-3/C-8 substituent inversion in ludovicin A reduces cytotoxicity but retains anti-inflammatory activity, suggesting structural flexibility in targeting different pathways .
  • This compound vs. Douglanin: Douglanin’s lack of a hydroxyl group at C-8 enhances its cytotoxicity but diminishes NO inhibition, highlighting a trade-off between antiproliferative and anti-inflammatory effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ludovicin B
Reactant of Route 2
ludovicin B

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